molecular formula C18H19N7OS B1677962 PP30 CAS No. 1092788-09-4

PP30

Cat. No.: B1677962
CAS No.: 1092788-09-4
M. Wt: 381.5 g/mol
InChI Key: WGYPOAXANMFHMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PP30 typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include various amines, acids, and coupling agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

PP30 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .

Scientific Research Applications

PP30 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of PP30 involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt various signaling pathways, leading to the inhibition of cell growth and proliferation. This makes it a promising candidate for the development of new anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets PP30 apart is its unique combination of functional groups, which allows it to interact with multiple molecular targets. This versatility makes it a valuable compound for drug discovery and development .

Properties

CAS No.

1092788-09-4

Molecular Formula

C18H19N7OS

Molecular Weight

381.5 g/mol

IUPAC Name

3-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C18H19N7OS/c1-10(2)25-16-13(15(19)21-9-22-16)14(24-25)11-4-3-5-12(8-11)17(26)23-18-20-6-7-27-18/h3-5,8-10H,6-7H2,1-2H3,(H2,19,21,22)(H,20,23,26)

InChI Key

WGYPOAXANMFHMT-UHFFFAOYSA-N

SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC(=CC=C3)C(=O)NC4=NCCS4)N

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC(=CC=C3)C(=O)NC4=NCCS4)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PP30;  PP-30;  PP 30; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of [3-((4,5-dihydrothiazol-2-yl)carbamoyl)phenyl]boronic acid (19 mg, 0.08 mmol) in EtOH (3.3 ml) was added to a solution of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (20 mg, 0.07 mmol) in DME (12 ml). Pd(PPh3)4 (16 mg, 0.014 mmol) and saturated Na2CO3 (1.9 ml) were added and the reaction was heated to 80° C. under an argon atmosphere overnight. After cooling, the reaction was extracted with saturated NaCl and CH2Cl2. Organic phases were combined, concentrated in vacuo and purified by RP-HPLC (MeCN:H2O:0.1% TFA) to yield BA30 (17.8 mg, 67% yield).
Quantity
19 mg
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Name
Quantity
3.3 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
16 mg
Type
catalyst
Reaction Step Two
Name
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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